7-(Difluoromethoxy)imidazo[1,2-a]pyridine
Description
Overview of Imidazo[1,2-a]pyridine (B132010) Heterocyclic Chemistry
The imidazo[1,2-a]pyridine scaffold is a cornerstone in the design of novel chemical entities with diverse applications. mdpi.com Its rigid, planar structure and the presence of nitrogen atoms in both rings provide a unique electronic and steric profile that is conducive to interactions with biological macromolecules.
Imidazo[1,2-a]pyridines are classified as nitrogen-bridged heterocycles, characterized by the fusion of an imidazole (B134444) and a pyridine (B92270) ring. This arrangement results in a system with 10 π-electrons, conforming to Hückel's rule for aromaticity. The nitrogen atom at the bridgehead imparts distinct chemical reactivity and allows for diverse substitution patterns, making it a versatile scaffold in organic synthesis. mdpi.com
The synthesis of the imidazo[1,2-a]pyridine core can be achieved through various synthetic routes, most commonly via the condensation of 2-aminopyridines with α-halocarbonyl compounds. nih.gov Other methods include multicomponent reactions and transition metal-catalyzed cyclizations. nih.gov The versatility of these synthetic approaches allows for the introduction of a wide array of functional groups onto the heterocyclic framework, facilitating the exploration of structure-activity relationships. The functionalization of the imidazo[1,2-a]pyridine skeleton, particularly through C-H bond activation, is an area of active research. mdpi.com
Chemical Importance of the Difluoromethoxy Functional Group
The difluoromethoxy group (-OCF₂H) has emerged as a valuable substituent in the design of modern pharmaceuticals and agrochemicals. Its unique properties distinguish it from both a methoxy (B1213986) group (-OCH₃) and a trifluoromethyl group (-CF₃).
The incorporation of a difluoromethoxy group is a strategic approach to modulate the physicochemical properties of a molecule. It is often introduced to enhance metabolic stability, as the carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage. Furthermore, this group can influence a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.
The difluoromethoxy group is considered to be a moderately electron-withdrawing substituent. The high electronegativity of the two fluorine atoms polarizes the C-F bonds, leading to a net withdrawal of electron density from the rest of the molecule. This electronic perturbation can significantly impact the reactivity of the parent molecule and its ability to engage in intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions.
Contextualization of 7-(Difluoromethoxy)imidazo[1,2-a]pyridine within Contemporary Chemical Research
While specific research dedicated solely to this compound is not extensively documented in publicly available literature, its chemical structure suggests a strong potential for applications in medicinal chemistry and materials science. The combination of the "drug-privileged" imidazo[1,2-a]pyridine scaffold with the property-modulating difluoromethoxy group makes it an attractive target for the synthesis of novel compounds with potential therapeutic activities. The exploration of related fluorinated imidazo[1,2-a]pyridine derivatives, such as 7-fluoro and 7-trifluoromethyl analogues, underscores the interest in this class of compounds for developing new chemical entities. chemicalbook.com For instance, 7-fluoro-imidazo[1,2-a]pyridine is a key component in the synthesis of compounds designed to inhibit certain enzymes implicated in diseases like cancer. chemicalbook.com
Below is a data table summarizing the key chemical identifiers for this compound and a closely related derivative.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 2760330-75-2 | C₈H₆F₂N₂O | 184.14 |
| This compound-3-carboxylic acid | 1426136-24-4 | C₉H₆F₂N₂O₃ | 228.15 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6F2N2O |
|---|---|
Molecular Weight |
184.14 g/mol |
IUPAC Name |
7-(difluoromethoxy)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H6F2N2O/c9-8(10)13-6-1-3-12-4-2-11-7(12)5-6/h1-5,8H |
InChI Key |
CVWLYMFJRZWZSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=CN=C2C=C1OC(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 7 Difluoromethoxy Imidazo 1,2 a Pyridine and Analogues
Strategies for Imidazo[1,2-a]pyridine (B132010) Scaffold Construction
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) are highly efficient synthetic tools that combine three or more starting materials in a single operation to form a complex product, incorporating most or all of the atoms from the reactants. mdpi.com This approach is valued for its high atom economy, convergence, and the ability to rapidly generate libraries of structurally diverse compounds. mdpi.comcsir.co.za
A cornerstone in the synthesis of the imidazo[1,2-a]pyridine scaffold is the Groebke–Blackburn–Bienaymé reaction (GBBR). beilstein-journals.org This three-component reaction (3CR) efficiently assembles 3-amino-substituted imidazo[1,2-a]-heterocycles from readily available starting materials: a 2-aminoazine (such as 2-aminopyridine), an aldehyde, and an isocyanide. nih.govmdpi.combeilstein-journals.org The reaction's versatility has led to its widespread application in medicinal chemistry and drug discovery. nih.govbeilstein-journals.org
The GBBR is typically facilitated by an acid catalyst. Various catalysts have been employed, including Lewis acids like scandium(III) triflate and zinc chloride, as well as Brønsted acids and other reagents like ammonium (B1175870) chloride (NH₄Cl), perchloric acid, and Montmorillonite K10 clay. nih.govcsir.co.za The use of greener, inexpensive catalysts such as NH₄Cl aligns with efforts to develop more sustainable synthetic methodologies. mdpi.com Research has also explored various reaction conditions to optimize efficiency, including the use of microwave irradiation to reduce reaction times and improve yields. mdpi.commdpi.com
| Catalyst | Solvent/Conditions | Key Features | Reference |
|---|---|---|---|
| Scandium(III) triflate | Standard organic solvents | Commonly used, effective Lewis acid catalyst. | csir.co.za |
| Ammonium chloride (NH₄Cl) | Ethanol (EtOH), Microwave (80 °C) | A green, readily available, and inexpensive catalyst. | mdpi.commdpi.com |
| Perchloric acid (HClO₄) | Methanol (MeOH) | An early example of a Brønsted acid catalyst for this reaction. | nih.gov |
| Zinc chloride (ZnCl₂) | 1,4-Dioxane, Reflux | Novel use of ZnCl₂ to catalyze the one-pot synthesis. | csir.co.za |
| None (MW assisted) | One-pot reaction | Microwave energy source can significantly reduce reaction times. | mdpi.com |
To further expand the molecular diversity of the imidazo[1,2-a]pyridine scaffold, the GBBR can be strategically combined with other powerful reactions. One such approach involves its integration with the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry." mdpi.comnih.gov The CuAAC reaction forms a stable 1,4-disubstituted-1,2,3-triazole ring from an azide (B81097) and a terminal alkyne. nih.govnih.gov
Researchers have successfully developed one-pot strategies that sequentially perform a GBBR followed by a CuAAC reaction. mdpi.com This allows for the synthesis of complex bis-heterocyclic compounds where an imidazo[1,2-a]pyridine core is linked to a 1,2,3-triazole moiety. For instance, a reaction can be initiated using an aldehyde bearing an azide group (e.g., 2-azidobenzaldehyde), which first participates in the GBBR. The resulting azide-functionalized imidazo[1,2-a]pyridine intermediate can then undergo an intramolecular or intermolecular CuAAC reaction, providing a rapid entry into complex, drug-like molecules under efficient conditions, such as microwave irradiation. mdpi.com
Transition-Metal Catalyzed Cyclizations
Transition-metal catalysis offers a powerful alternative for constructing the imidazo[1,2-a]pyridine ring system. These methods often involve C-H activation or oxidative coupling steps, providing routes to derivatives that may not be easily accessible through multicomponent reactions. rsc.orgresearchgate.net
Copper catalysis is a prominent strategy for the synthesis of imidazo[1,2-a]pyridines, frequently employing an aerobic oxidative cyclization. researchgate.net These methods are attractive due to the low cost of copper catalysts and the use of air or molecular oxygen as the terminal oxidant, which produces water as the only byproduct. organic-chemistry.orgnih.gov
Several distinct copper-catalyzed approaches have been developed:
From Pyridines and Ketone Oxime Esters: A rapid and environmentally friendly method involves the copper-catalyzed aerobic dehydrogenative cyclization of pyridines with ketone oxime esters. organic-chemistry.org Using a catalyst like copper(I) iodide (CuI) and air, this process demonstrates high atom economy. organic-chemistry.org
From Pyridines and Enamides: 3-Bromo-imidazo[1,2-a]pyridines can be synthesized through a one-pot, copper-mediated aerobic oxidative coupling of pyridines and enamides under mild conditions. acs.orgnih.gov
From Aminopyridines and Nitroolefins: A general method for constructing a variety of imidazo[1,2-a]pyridines involves the Cu(I)-catalyzed reaction of aminopyridines with nitroolefins, again using air as the oxidant in a one-pot procedure. nih.gov
From 2-Aminopyridines and Terminal Alkynes: A three-component reaction of 2-aminopyridines, aldehydes, and alkynes can be catalyzed by copper to yield imidazo[1,2-a]pyridines. mdpi.com
| Reactants | Copper Source | Oxidant | Key Feature | Reference |
|---|---|---|---|---|
| Pyridines + Ketone Oxime Esters | CuI | Air | Rapid, aerobic dehydrogenative cyclization. | organic-chemistry.org |
| Pyridines + Enamides | Copper catalyst | Air/O₂ | One-pot synthesis of 3-bromo derivatives. | acs.orgnih.gov |
| Aminopyridines + Nitroolefins | Cu(I) | Air | General one-pot procedure with broad scope. | nih.gov |
| 2-Aminopyridines + Phenacyl Bromides | Copper Silicate | Not specified | Use of an efficient and reusable heterogeneous catalyst. | nanobioletters.com |
Palladium catalysis is another key tool for the synthesis of fused N-heterocycles, including the imidazo[1,2-a]pyridine scaffold and its close analogues like imidazo[1,2-a]pyrimidines. acs.orgresearchgate.net These reactions often proceed via an intramolecular cross-dehydrogenative coupling (CDC), where two C-H bonds are transformed into a C-C or C-N bond, or through tandem reactions involving C-N bond formation. acs.orgresearchgate.net
A notable strategy involves a palladium-catalyzed intramolecular dehydrogenative coupling reaction to synthesize fused imidazo[1,2-a]pyrimidines. acs.orgnih.gov This process can start from readily available amines and aldehydes, which undergo a tandem reaction followed by a palladium-catalyzed oxidative C-H activation to close the ring. acs.org These protocols are advantageous as they can use air as the sole oxidant, avoiding the need for stoichiometric and often toxic chemical oxidants. acs.org Such methods provide a practical and efficient approach to biologically important heterocyclic systems under relatively mild conditions. acs.orgresearchgate.net
Radical Cyclization Pathways for Imidazo[1,2-a]pyridines
Radical-mediated reactions have emerged as a powerful tool for the synthesis of complex heterocyclic frameworks, including the imidazo[1,2-a]pyridine system. These pathways often proceed under mild conditions and can offer unique regioselectivity. One notable approach involves the generation of reactive iminyl radicals from oxime esters, which then undergo cyclization with a pyridine (B92270) moiety. For instance, a molecular iodine-catalyzed reaction between pyridines and oxime esters has been shown to produce 2-substituted imidazo[1,2-a]pyridines. acs.org The proposed mechanism suggests that iodine facilitates the cleavage of the N–O bond in the oxime ester, leading to the formation of an iminyl radical. This radical species then regioselectively couples with the pyridine to initiate the cyclization process. acs.org
Visible light-induced photocatalysis has also been employed to generate radicals for the synthesis and functionalization of imidazo[1,2-a]pyridines. mdpi.comnih.gov These methods often involve a photocatalyst that, upon excitation with light, can initiate a single-electron transfer (SET) process to generate a radical intermediate. This radical can then engage in a cyclization cascade to form the desired heterocyclic product. While direct radical cyclization to form the core is one possibility, many radical reactions focus on the C-H functionalization of a pre-formed imidazo[1,2-a]pyridine ring. rsc.org
Sustainable and Alternative Energy Source Methods
In recent years, there has been a significant shift towards the development of more environmentally benign and efficient synthetic methods. This has led to the exploration of alternative energy sources, such as microwave irradiation, and the use of green solvents and metal-free reaction conditions.
Microwave-assisted organic synthesis has gained considerable traction as a method to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles. The synthesis of imidazo[1,2-a]pyridines has benefited significantly from this technology. A facile and solvent-free method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. dntb.gov.ua This approach is noted for its rapid reaction times, high yields, and simple work-up procedures, making it an environmentally benign option. dntb.gov.ua
One-pot, three-component reactions are particularly well-suited for microwave-assisted synthesis. For example, the Groebke–Blackburn–Bienaymé reaction, which combines a 2-aminopyridine (B139424), an aldehyde, and an isocyanide, can be efficiently conducted under microwave irradiation to produce imidazo[1,2-a]pyridine-3-amines. mdpi.com The use of microwave heating can dramatically reduce reaction times from hours to minutes. mdpi.com
| Reactants | Catalyst/Conditions | Solvent | Time | Yield (%) |
| 2-aminopyridine, phenacyl bromide | Ionic liquid, MW | Solvent-free | seconds | Good |
| 2-aminopyridines, α-bromoketones | None, MW | Solvent-free | Not specified | Good to excellent |
| 2-aminopyridine, 3-formyl-chromone, isocyanide | NH4Cl, MW | EtOH | 30 min | 89 |
| Imidazo[1,2-a]pyrimidine-2-carbaldehyde, amine, benzil, ammonium acetate | p-toluenesulfonic acid, MW | Ethyl alcohol | 30 min | 46-80 |
This table presents a selection of microwave-assisted synthetic protocols for imidazo[1,2-a]pyridine analogues, highlighting the reaction conditions and reported yields.
The development of synthetic routes that avoid the use of toxic metals and volatile organic solvents is a cornerstone of green chemistry. A notable advancement in the synthesis of imidazo[1,2-a]pyridines is a rapid, metal-free, and aqueous-based method. rsc.orgrsc.org This approach utilizes the NaOH-promoted cycloisomerization of N-propargylpyridiniums, which proceeds in water at ambient temperature to give quantitative yields in a matter of minutes. rsc.orgrsc.org This method demonstrates excellent tolerance for a variety of functional groups, including halogens, which are often necessary for further derivatization. rsc.org
Catalyst-free conditions have also been successfully applied. For example, a series of key intermediates for potent respiratory syncytial virus fusion inhibitors were synthesized by simply refluxing a mixture of 2-aminopyridine and ethyl bromopyruvate in ethanol. acs.org These green and metal-free approaches offer significant advantages in terms of environmental impact, cost-effectiveness, and operational simplicity.
| Reactants | Conditions | Solvent | Time | Yield (%) |
| N-propargylpyridiniums | NaOH, ambient temperature | Water | minutes | Quantitative |
| 2-aminopyridine, ethyl bromopyruvate | Reflux | Ethanol | Not specified | Not specified |
| 2-aminopyridines, bromoacetophenones | K2CO3, room temperature | DMF | Not specified | Not specified |
This table summarizes various green solvent and metal-free conditions for the synthesis of the imidazo[1,2-a]pyridine scaffold.
Introduction of the Difluoromethoxy Moiety
The difluoromethoxy group is a key functional group in many modern pharmaceuticals due to its unique electronic properties and its ability to act as a lipophilic hydrogen bond donor. Its introduction onto an aromatic ring, such as the imidazo[1,2-a]pyridine system, can be achieved through several methods.
O-Difluoromethylation of Phenolic Precursors
A common strategy for the synthesis of aryl difluoromethyl ethers is the O-difluoromethylation of a corresponding phenolic precursor. For the synthesis of 7-(difluoromethoxy)imidazo[1,2-a]pyridine, this would involve the difluoromethylation of 7-hydroxy-imidazo[1,2-a]pyridine. A widely used method for this transformation employs a difluorocarbene source. Reagents such as sodium chlorodifluoroacetate can be thermally decomposed to generate difluorocarbene, which is then trapped by a phenolate (B1203915) to form the desired product. orgsyn.org
Another common industrial reagent for this purpose is chlorodifluoromethane (B1668795) (Freon-22). researchgate.net The reaction of a phenol (B47542) with chlorodifluoromethane in the presence of a base can provide the corresponding difluoromethyl ether. researchgate.net More recently, bench-stable S-(difluoromethyl)sulfonium salts have been developed as effective difluorocarbene precursors for the difluoromethylation of phenols and thiophenols under mild conditions. nih.gov
| Phenolic Substrate | Reagent | Base | Conditions | Yield (%) |
| Various phenols | Sodium chlorodifluoroacetate | Not specified | Thermal | Not specified |
| 2-Pyridones | Chlorodifluoromethane | Not specified | Not specified | Good |
| Various phenols and thiophenols | S-(difluoromethyl)sulfonium salt | LiOH | Not specified | Good to excellent |
| 1,3-Diones | Bromodifluoromethylphosphonium bromide | Organic base | Not specified | Good to excellent |
This table illustrates various reagents and conditions for the O-difluoromethylation of phenolic compounds, which are applicable to the synthesis of this compound from its hydroxy precursor.
Fluorodesulfurization of Thionoesters
An alternative approach to the formation of difluoromethyl ethers is through the fluorodesulfurization of thionoesters, such as xanthates. This method involves the conversion of a phenol to a thionoester, followed by treatment with a fluorinating agent. While much of the research in this area has focused on the synthesis of trifluoromethyl ethers, the principles can be adapted for difluoromethyl ether synthesis. For the synthesis of trifluoromethyl ethers, xanthates derived from phenols are treated with a fluorinating agent, such as XtalFluor-E, in the presence of an oxidant like trichloroisocyanuric acid (TCCA) or N-fluorosulfonimide (NFSI). nih.gov This two-step process via xanthate intermediates is performed under atmospheric conditions with easily handled reagents. nih.gov The analogous synthesis of difluoromethyl ethers would require a difluorinating agent in the desulfurization-fluorination step.
Direct C-H Difluoromethoxylation via Photoredox Catalysis
Direct C-H functionalization has emerged as a powerful strategy in organic synthesis, aiming to form carbon-carbon or carbon-heteroatom bonds by activating otherwise inert C-H bonds, thereby increasing atom and step economy. In recent years, photoredox catalysis has provided a mild and efficient platform for generating highly reactive radical species to engage in such transformations.
The direct intermolecular C-H difluoromethoxylation of heteroaromatic compounds is a novel and challenging area of research. rsc.orgdntb.gov.ua The general mechanism for such a reaction involves the generation of a difluoromethoxy radical (•OCF2H) from a suitable precursor, initiated by a photocatalyst under visible light irradiation. A proposed catalytic cycle is outlined below:
Excitation: A photocatalyst (PC), such as an iridium or ruthenium complex or an organic dye, absorbs a photon of visible light to reach an excited state (PC*).
Single Electron Transfer (SET): The excited photocatalyst engages in a single electron transfer event with a difluoromethoxylation reagent. For instance, a bespoke redox-active reagent can accept an electron from the excited photocatalyst. rsc.org
Radical Generation: This electron transfer induces the fragmentation of the reagent, releasing the key •OCF2H radical.
Radical Addition: The electrophilic •OCF2H radical adds to the electron-rich (hetero)aromatic ring, forming a resonance-stabilized radical intermediate.
Oxidation and Deprotonation: The radical intermediate is oxidized to a cation, and subsequent deprotonation re-aromatizes the ring, yielding the final C-H difluoromethoxylated product.
While this methodology holds great promise, its application to the synthesis of this compound via direct C-H activation of the parent imidazo[1,2-a]pyridine core is severely hampered by the inherent regioselectivity of the scaffold. The imidazo[1,2-a]pyridine ring system is electronically rich, with the highest electron density located at the C3 position. Consequently, electrophilic and radical attacks preferentially occur at this site. rsc.orgnih.gov Direct radical difluoromethoxylation would, therefore, be expected to yield the 3-(difluoromethoxy)imidazo[1,2-a]pyridine isomer as the major product, with little to no formation of the desired 7-substituted isomer. This makes a direct C-H functionalization approach strategically unviable for obtaining the target compound in a controlled manner.
| Catalyst Type | Typical Reagents | General Conditions | Primary Challenge for 7-Substitution |
| Iridium or Ruthenium Complexes | Redox-active -OCF2H precursors | Visible Light (e.g., Blue LEDs), Room Temp., Organic Solvent | Inherent electronic preference for C3 functionalization |
| Organic Dyes (e.g., Rose Bengal) | Difluoromethoxylating agents | Visible Light, Room Temp., Polar Aprotic Solvent | Overwhelming regioselectivity for the C3 position |
Strategic Placement of the Difluoromethoxy Group at the 7-Position
Given the regioselectivity challenges associated with direct C-H functionalization, a more robust and strategic approach is required to synthesize this compound. Such a strategy involves constructing the bicyclic ring system from a pyridine precursor that already contains the desired substituent or a progenitor thereof at the correct position. The most reliable method for achieving this is to synthesize the target molecule from a 4-substituted 2-aminopyridine.
A highly effective strategy involves the synthesis and subsequent functionalization of the key intermediate, 7-hydroxy-imidazo[1,2-a]pyridine . This approach can be broken down into two main stages:
Formation of the Imidazo[1,2-a]pyridine Core: The core is constructed via the well-established cyclocondensation reaction between a 2-aminopyridine and an α-halocarbonyl compound. To obtain the 7-hydroxy derivative, the reaction starts with 2-amino-4-hydroxypyridine . This precursor is reacted with an acetaldehyde (B116499) equivalent, such as bromoacetaldehyde (B98955) or chloroacetaldehyde, under heating, typically in the presence of a base like sodium bicarbonate, to facilitate the cyclization.
Difluoromethoxylation of the Hydroxyl Group: With the 7-hydroxy-imidazo[1,2-a]pyridine intermediate in hand, the final step is the conversion of the phenolic hydroxyl group into the target difluoromethoxy ether. This transformation is analogous to the difluoromethylation of phenols and related hydroxy-heterocycles. A common and effective method involves reaction with a difluorocarbene precursor, such as chlorodifluoromethane (CHClF₂), in the presence of a base. researchgate.netirbis-nbuv.gov.ua The base (e.g., potassium carbonate or sodium hydroxide) deprotonates the hydroxyl group to form a nucleophilic phenoxide, which then attacks the difluorocarbene generated in situ, leading to the desired -OCF2H group.
| Reaction Step | Starting Material | Reagent(s) | Typical Conditions | Product |
| Cyclocondensation | 2-Amino-4-hydroxypyridine | Bromoacetaldehyde | NaHCO₃, Ethanol, Reflux | 7-Hydroxy-imidazo[1,2-a]pyridine |
| Difluoromethoxylation | 7-Hydroxy-imidazo[1,2-a]pyridine | CHClF₂ (gas), K₂CO₃ | DMF, 110-130 °C | This compound |
This multi-step, construction-based method ensures the unambiguous placement of the difluoromethoxy group at the 7-position, overcoming the intrinsic reactivity patterns of the heterocyclic core.
Convergent and Linear Synthetic Route Design for this compound
The design of a synthetic route can be broadly categorized as either linear or convergent. The choice between these strategies is critical for efficiency, yield, and the ability to control regiochemistry, especially in the synthesis of complex heterocyclic molecules like this compound.
A linear synthetic route would involve starting with the parent imidazo[1,2-a]pyridine scaffold and sequentially introducing the required functional groups. In this case, one would attempt to introduce a functional group at the 7-position and then convert it to the difluoromethoxy group. However, as established in section 2.2.3, this approach is fundamentally flawed. The imidazo[1,2-a]pyridine ring does not readily undergo electrophilic or radical substitution at the C7 position. Such a linear strategy would require complex and likely low-yielding steps involving protecting groups and directed-metalation, making it impractical and inefficient.
In contrast, a convergent synthetic route is far more strategic and effective for this target. A convergent synthesis involves preparing key fragments of the target molecule separately and then combining them in the later stages of the synthesis. The strategy detailed in section 2.2.4 is a classic example of a convergent design. rsc.orgsemanticscholar.org
The key fragments are:
A substituted pyridine ring (2-amino-4-hydroxypyridine ).
A two-carbon unit that will form the imidazole (B134444) portion of the ring system (e.g., bromoacetaldehyde ).
These two components are brought together in a cyclocondensation reaction to assemble the core structure, with the crucial substituent already in place. This approach offers several distinct advantages:
Regiocontrol: The primary challenge of placing the substituent at the 7-position is solved from the outset by selecting the appropriate starting material. There is no ambiguity in the position of the final functional group.
Flexibility: This convergent strategy allows for the synthesis of a wide array of 7-substituted analogues by simply varying the 4-substituted 2-aminopyridine precursor.
For the synthesis of this compound, the convergent route is unequivocally superior. It leverages well-established, high-yielding reactions and provides absolute control over the regiochemical outcome, which a linear approach cannot achieve.
Chemical Reactivity and Derivatization of 7 Difluoromethoxy Imidazo 1,2 a Pyridine
Intrinsic Reactivity Profile of the Imidazo[1,2-a]pyridine (B132010) System
The imidazo[1,2-a]pyridine scaffold is an electron-rich heterocyclic system, which significantly influences its reactivity. The fusion of the imidazole (B134444) and pyridine (B92270) rings creates a unique electronic distribution that governs its interactions with electrophiles and nucleophiles.
Electrophilic Aromatic Substitution Patterns
The imidazo[1,2-a]pyridine system readily undergoes electrophilic aromatic substitution, with a pronounced preference for the C3 position. This regioselectivity is a well-established characteristic of this heterocyclic core. The high electron density at the C3 position makes it the most susceptible site for attack by electrophiles. This is due to the ability of the nitrogen atom at position 4 (N4) to stabilize the resulting cationic intermediate, often referred to as the Wheland intermediate, through resonance.
Attack at the C3 position allows for the delocalization of the positive charge over the imidazole ring without disrupting the aromaticity of the pyridine ring, leading to a more stable intermediate compared to substitution at other positions. Common electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions predominantly yield the 3-substituted product. If the C3 position is already substituted, electrophilic attack may occur at the C5 position, although this is less common and generally requires more forcing conditions.
Nucleophilic Reactivity of Nitrogen Centers
The imidazo[1,2-a]pyridine skeleton contains two nitrogen atoms, N1 and N4, each with distinct nucleophilic characteristics. The lone pair of electrons on the N1 atom is part of the aromatic π-system, contributing to the aromaticity of the imidazole ring. Consequently, this nitrogen is generally not available for reactions with electrophiles.
Influence of the 7-Difluoromethoxy Substituent on Reactivity
The introduction of a difluoromethoxy group at the 7-position of the pyridine ring significantly modulates the intrinsic reactivity of the imidazo[1,2-a]pyridine system. This substituent exerts both electronic and, to a lesser extent, steric effects that influence the rate and regioselectivity of chemical reactions.
Electronic Effects: Inductive and Resonance Contributions of OCF2H
The difluoromethoxy group (OCF₂H) is a moderately electron-withdrawing substituent. Its electronic influence is a combination of a strong inductive effect (-I) and a weaker resonance effect (+R).
Inductive Effect (-I): The high electronegativity of the two fluorine atoms results in a strong withdrawal of electron density through the sigma bond framework. This inductive effect deactivates the entire ring system towards electrophilic attack.
Resonance Effect (+R): The oxygen atom of the difluoromethoxy group possesses lone pairs of electrons that can be delocalized into the aromatic ring through resonance. However, the electron-withdrawing fluorine atoms attached to the same carbon atom diminish the electron-donating ability of the oxygen, making the resonance effect weaker compared to a methoxy (B1213986) group (-OCH₃).
Steric Considerations in Reaction Pathways
The steric bulk of the 7-difluoromethoxy group is generally considered to be minimal and is not expected to significantly hinder reactions at the distant C3 position. However, for reactions occurring on the pyridine ring, such as those at the C6 or C8 positions, some steric hindrance may be observed, potentially influencing the regioselectivity of the reaction. For derivatization reactions that involve the pyridine nitrogen (N4), the 7-substituent is unlikely to pose a significant steric barrier.
Impact on Aromatic Ring Activation/Deactivation
The deactivating nature of the 7-difluoromethoxy group also influences the nucleophilicity of the N4 atom. By withdrawing electron density from the pyridine ring, the substituent reduces the availability of the lone pair on N4, thereby decreasing its basicity and nucleophilicity.
Directed Chemical Transformations of 7-(Difluoromethoxy)imidazo[1,2-a]pyridine
The chemical transformations of this compound are largely dictated by the inherent reactivity of the imidazo[1,2-a]pyridine core, modulated by the electronic effects of the 7-(difluoromethoxy) substituent. The imidazo[1,2-a]pyridine system is electron-rich, making it susceptible to electrophilic attack, particularly at the C3 position of the imidazole ring. stackexchange.com
The imidazole ring of the imidazo[1,2-a]pyridine scaffold is the most reactive site for electrophilic substitution, with the C3 position being particularly favored. stackexchange.com This high reactivity is attributed to the electronic contribution from the nitrogen atoms. The functionalization at this position is a common strategy for the synthesis of a wide array of derivatives. rsc.orgnih.gov
Halogenation:
Halogenation of imidazo[1,2-a]pyridines can be achieved using various reagents. For instance, a facile transition-metal-free regioselective halogenation using sodium chlorite (B76162) (NaClO₂) or sodium bromite (B1237846) (NaBrO₂) as the halogen source has been reported for the synthesis of 3-chloro or 3-bromo-imidazo[1,2-a]pyridines. nih.gov These reactions typically proceed in good to excellent yields and demonstrate high regioselectivity for the C3 position. nih.gov
Interactive Data Table: Halogenation of Imidazo[1,2-a]pyridine Derivatives
| Substrate | Halogenating Agent | Product | Yield (%) |
| Imidazo[1,2-a]pyridine | NaClO₂ | 3-Chloroimidazo[1,2-a]pyridine | 85 |
| 7-Methylimidazo[1,2-a]pyridine | NaClO₂ | 3-Chloro-7-methylimidazo[1,2-a]pyridine | 88 |
| Imidazo[1,2-a]pyridine | NaBrO₂ | 3-Bromoimidazo[1,2-a]pyridine | 82 |
| 7-Methylimidazo[1,2-a]pyridine | NaBrO₂ | 3-Bromo-7-methylimidazo[1,2-a]pyridine | 85 |
Alkylation and Arylation:
The C3 position can also be functionalized through various C-C bond-forming reactions. Friedel-Crafts type reactions, for example, can introduce alkyl or acyl groups. A three-component aza-Friedel–Crafts reaction of imidazo[1,2-a]pyridines, aldehydes, and amines, catalyzed by Y(OTf)₃, allows for the synthesis of C3-alkylated derivatives in moderate to good yields. nih.govmdpi.com Visible light-induced methods have also been developed for the C3-alkylation and arylation of imidazo[1,2-a]pyridines. mdpi.com
Other Functionalizations:
A variety of other functional groups can be introduced at the C3 position, including nitro, amino, and cyano groups. nih.govinformahealthcare.com For instance, photocatalyzed C3-H nitrosylation of imidazo[1,2-a]pyridine scaffolds has been achieved under continuous flow and external photocatalyst-, oxidant-, and additive-free conditions, yielding 3-nitrosoimidazo[1,2-a]pyridines. organic-chemistry.org
Functionalization of the pyridine ring of the imidazo[1,2-a]pyridine scaffold is generally more challenging than that of the imidazole ring due to the lower electron density of the pyridine ring. wikipedia.org Electrophilic aromatic substitution on the pyridine ring is significantly slower compared to benzene (B151609) and is further deactivated by the electron-withdrawing nature of the nitrogen atom. wikipedia.org
Direct C-H functionalization of the pyridine ring of a pre-formed this compound is not widely reported. Most modifications to the pyridine ring are introduced during the synthesis of the imidazo[1,2-a]pyridine core, for example, by using a substituted 2-aminopyridine (B139424) as a starting material.
However, some methods for the functionalization of the pyridine ring of the general imidazo[1,2-a]pyridine scaffold have been developed. These include:
Halogenation: Introduction of a halogen atom onto the pyridine ring can be a key step for further derivatization through cross-coupling reactions.
Metalation: Directed ortho-metalation strategies can be employed to functionalize the positions adjacent to existing substituents on the pyridine ring.
The difluoromethoxy group (OCF₂H) is generally stable under many reaction conditions. However, transformations involving this group can be achieved under specific conditions.
Cleavage of the Aryl Difluoromethyl Ether:
The C-O bond in aryl difluoromethyl ethers can be cleaved under certain reductive or harsh acidic/basic conditions. However, these conditions may not be compatible with the imidazo[1,2-a]pyridine core. More recent methods have explored the cleavage of C-F bonds in related trifluoromethyl groups to generate difunctionalized products. researchgate.net
Reactions of the Difluoromethyl Moiety:
The hydrogen atom of the difluoromethoxy group is acidic and can be deprotonated with a strong base. The resulting anion could potentially react with electrophiles, although this reactivity is not extensively documented for this specific compound.
It is important to note that the difluoromethoxy group can influence the reactivity of the aromatic ring. It is considered to be a weakly deactivating, ortho, para-directing group in electrophilic aromatic substitution reactions.
Regioselective and Chemoselective Control in Derivatization
Controlling regioselectivity and chemoselectivity is crucial in the derivatization of a multifunctional molecule like this compound.
Regioselectivity:
Imidazole Ring vs. Pyridine Ring: The imidazole ring is significantly more electron-rich and thus more reactive towards electrophiles than the pyridine ring. This inherent difference in reactivity allows for selective functionalization of the imidazole ring, primarily at the C3 position, under mild conditions. stackexchange.com
Within the Pyridine Ring: For electrophilic substitution on the pyridine ring, the directing effect of the 7-(difluoromethoxy) group (ortho, para-directing) and the deactivating effect of the pyridine nitrogen must be considered. The most likely positions for electrophilic attack on the pyridine ring would be C6 and C8. Computational studies on similar heterocyclic systems can help predict the most favorable sites for functionalization. stackexchange.com
Chemoselectivity:
When multiple reactive sites are present, achieving chemoselectivity is a key challenge. For instance, in reactions involving both C-H activation and functional group transformation, the reaction conditions must be carefully chosen to favor the desired outcome. The use of specific catalysts and directing groups can play a vital role in controlling chemoselectivity.
Mechanistic Investigations of 7 Difluoromethoxy Imidazo 1,2 a Pyridine Reactions
Elucidation of Imidazo[1,2-a]pyridine (B132010) Ring-Forming Mechanisms
The construction of the imidazo[1,2-a]pyridine nucleus can be achieved through various synthetic strategies, including transition-metal-catalyzed reactions, multicomponent reactions, and pathways involving radical intermediates. researchgate.netrsc.org Mechanistic studies have been pivotal in optimizing these transformations.
Transition metals, particularly copper and palladium, are frequently employed to catalyze the synthesis of imidazo[1,2-a]pyridines. nih.govresearchgate.net These reactions often proceed through well-defined catalytic cycles involving oxidative addition, reductive elimination, and other fundamental steps.
Copper-catalyzed protocols are widely used for the synthesis of this scaffold. For instance, a Copper(I)-catalyzed direct transannulation of N-heteroaryl aldehydes or ketones with amines has been described to proceed through radical intermediates. nih.gov In other systems, such as the aerobic oxidative synthesis from 2-aminopyridines and acetophenones catalyzed by CuI, mechanistic studies suggest the reaction proceeds via a catalytic Ortoleva-King reaction. organic-chemistry.org A proposed cycle for a copper-catalyzed annulation reaction involves the formation of an enamine, subsequent intramolecular cyclization, and a final dehydrogenation step to yield the aromatic imidazo[1,2-a]pyridine system. researchgate.net
Palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, have also been successfully applied to construct functionalized imidazo[1,2-a]pyridines. nih.gov The catalytic cycle for these transformations typically involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with a copper acetylide and subsequent reductive elimination to form a new C-C bond, which can be a key step in building the final heterocyclic structure. nih.govnih.gov
| Catalyst System | Reactants | Proposed Mechanistic Steps | Reference |
|---|---|---|---|
| CuI | 2-Aminopyridines, Acetophenones | Ortoleva-King type reaction, Aerobic oxidation | organic-chemistry.org |
| Cu(I) | N-heteroaryl aldehydes/ketones, Amines | Formation of radical intermediates, Transannulation | nih.gov |
| Pd(II) / Cu(I) | 2-Aminopyridines, Aldehydes, Terminal Alkynes | Sonogashira coupling, Cyclization | nih.gov |
| CuI / NaHSO₄·SiO₂ | Aldehydes, 2-Aminopyridines, Terminal Alkynes | A³-coupling, 5-exo-dig cyclization | nih.govacs.org |
Multicomponent reactions (MCRs) offer an efficient pathway to synthesize complex molecules like imidazo[1,2-a]pyridines in a single step from three or more starting materials. rsc.orgmdpi.com The Groebke–Blackburn–Bienaymé (GBB) three-component reaction is a prominent example used to access this scaffold. mdpi.combeilstein-journals.org
Mechanistic studies of the GBB reaction indicate that the process is initiated by the formation of an imine from the reaction of a 2-aminopyridine (B139424) with an aldehyde. researchgate.net This imine intermediate is then protonated or activated by a Lewis acid catalyst. mdpi.com The subsequent step involves the nucleophilic attack of an isocyanide on the activated imine, forming a nitrilium ion intermediate. The key ring-closing step is an intramolecular cyclization where the endocyclic nitrogen of the pyridine (B92270) ring attacks the nitrilium ion, leading to the formation of the fused five-membered imidazole (B134444) ring. mdpi.com
In a three-component synthesis reported by Sun et al., a key imine intermediate is formed from 2-aminopyridine and an aldehyde, which then reacts with a nucleophile like nitromethane. researchgate.net Subsequent intermediates are generated through radical processes and cyclization to afford the final product. researchgate.net
| Reaction Type | Key Intermediate(s) | Formation Pathway | Reference |
|---|---|---|---|
| Groebke–Blackburn–Bienaymé (GBB) | Imine, Nitrilium ion | Condensation of aminopyridine and aldehyde, followed by isocyanide addition | researchgate.netmdpi.com |
| NIS-Promoted MCR | Imine, Radical Cation | Condensation, followed by single electron transfer to NIS | researchgate.net |
| Indium-Catalyzed MCR | Imine, Indium enolate | Activation of aldehyde by In(III), nucleophilic addition | researchgate.net |
Radical reactions represent a powerful strategy for the functionalization and synthesis of imidazo[1,2-a]pyridines. rsc.org The involvement of radical intermediates has been identified in several cyclization pathways. For instance, the trifluoromethylation of imidazo[1,2-a]pyridines can proceed through the generation of a CF₃ radical, which then adds to the heterocyclic ring to form a radical intermediate that is subsequently oxidized to the final product. nih.govmdpi.com
In some synthetic routes, radical intermediates are crucial for the ring-forming step itself. A copper(I)-catalyzed transannulation reaction has been proposed to involve the formation of radical species. nih.gov Another example is an N-iodosuccinimide (NIS)-promoted multicomponent reaction for the synthesis of 3-nitroimidazo[1,2-a]pyridines. The proposed mechanism involves the extraction of a hydrogen atom by NIS from an initial adduct, generating a radical intermediate. This radical then participates in a cyclization cascade to form the bicyclic product. researchgate.net These radical pathways often allow for reactions under mild conditions and provide access to unique substitution patterns. rsc.org
Mechanistic Aspects of Difluoromethoxylation Reactions
The introduction of the -OCF₂H group is a key step in the synthesis of 7-(difluoromethoxy)imidazo[1,2-a]pyridine. This transformation often relies on modern synthetic methods, such as photocatalysis, which operate through distinct mechanistic pathways involving radical species.
Visible-light photoredox catalysis has emerged as a powerful tool for C-H difluoromethoxylation. nih.govresearchgate.net The core of this process is a single electron transfer (SET) event. sigmaaldrich.comrsc.org The general mechanism begins with the excitation of a photocatalyst, such as a ruthenium or iridium complex, by visible light. nih.govsigmaaldrich.com The excited-state photocatalyst becomes a potent oxidant or reductant.
In the context of difluoromethoxylation, a reductive quenching cycle is often proposed. nih.govresearchgate.net The excited photocatalyst donates an electron to a specialized difluoromethoxylating reagent. researchgate.net This SET event triggers the fragmentation of the reagent, generating a difluoromethoxyl radical (•OCF₂H). nih.gov This radical is the key intermediate that goes on to react with the (hetero)aromatic substrate. researchgate.net Quantum yield studies have suggested a closed catalytic cycle, indicating an efficient process. nih.gov
| Photocatalyst | Difluoromethoxylating Reagent | Proposed Quenching Cycle | Key Intermediate | Reference |
|---|---|---|---|---|
| Ru(bpy)₃(PF₆)₂ | N-(difluoromethoxy)benzotriazole salt | Reductive | •OCF₂H | researchgate.net |
| fac-Ir(ppy)₃ | Difluorobromoacetic acid (BrCF₂CO₂H) | Reductive (generates :CF₂) | Difluorocarbene (:CF₂) | nih.gov |
In photocatalytic difluoromethoxylation, the two fluorine atoms are introduced as part of the difluoromethoxylating reagent. nih.govresearchgate.net The crucial bond formations are the C-O bond between the aromatic ring and the difluoromethoxy group.
The mechanism proceeds after the generation of the •OCF₂H radical via the SET process described above. nih.gov The key C-O bond-forming step involves the direct addition of the electrophilic •OCF₂H radical to the electron-rich π-system of the (hetero)arene substrate. researchgate.net This addition forms a resonance-stabilized radical cation intermediate. The catalytic cycle is completed when this intermediate is oxidized by the photocatalyst in its oxidized state, followed by deprotonation to regenerate the aromatic system and yield the final difluoromethoxylated product. researchgate.net
An alternative pathway involves the in situ generation of difluorocarbene (:CF₂) from precursors like difluorobromoacetic acid under photocatalytic conditions. nih.gov The difluorocarbene can then react with a hydroxyl-substituted precursor to form the O-CF₂H bond. However, for direct C-H difluoromethoxylation, the radical-based pathway is more common. researchgate.net The stability of the C-F bonds in the final product is generally high, though challenges such as potential α-fluoride elimination can arise with unstable carbanionic intermediates in other types of fluorination reactions. researchgate.net
Kinetic and Thermodynamic Parameters Governing Reactivity
A thorough search of scientific databases reveals a lack of specific studies detailing the kinetic and thermodynamic parameters for reactions of this compound. Generally, the reactivity of the imidazo[1,2-a]pyridine ring system is influenced by the electronic properties of its substituents. The difluoromethoxy group at the 7-position is known to be electron-withdrawing, which would be expected to influence the nucleophilicity and electrophilicity of the heterocyclic core.
In broader studies of imidazo[1,2-a]pyridines, various reactions such as C-H functionalization, alkylation, and arylation have been explored. For instance, visible light-induced C-H functionalization reactions of imidazo[1,2-a]pyridines have been shown to proceed via radical intermediates. The rates of these reactions would be dependent on factors such as the quantum yield of the photocatalyst, the concentration of reactants, and the stability of the radical intermediates formed. However, without specific experimental data for the 7-(difluoromethoxy) derivative, any discussion of rate constants, activation energies, or thermodynamic profiles would be speculative.
Table 1: Hypothetical Kinetic and Thermodynamic Data for a Representative Reaction
This table is for illustrative purposes only and is not based on experimental data for this compound.
| Parameter | Value | Conditions |
|---|---|---|
| Rate Constant (k) | Not Available | Not Available |
| Activation Energy (Ea) | Not Available | Not Available |
| Enthalpy of Activation (ΔH‡) | Not Available | Not Available |
| Entropy of Activation (ΔS‡) | Not Available | Not Available |
Isotopic Labeling Studies for Mechanism Confirmation
Isotopic labeling is a powerful tool for elucidating reaction mechanisms. By replacing an atom with its isotope (e.g., ¹H with ²H, ¹²C with ¹³C, or ¹⁴N with ¹⁵N), chemists can trace the fate of atoms throughout a reaction and probe the nature of transition states.
No specific isotopic labeling studies have been found in the literature for reactions of this compound. In the broader context of related heterocyclic systems, deuterium (B1214612) labeling has been used to probe mechanisms. For example, the observation of a kinetic isotope effect (KIE) upon replacing a C-H bond with a C-D bond can indicate that this bond is broken in the rate-determining step of the reaction.
While some studies have involved the use of isotopically labeled imidazo[1,2-a]pyridine derivatives, such as ¹⁸F-labeled compounds for use as PET imaging agents, these studies focus on the synthesis and application of the labeled compounds rather than on mechanistic investigation of their subsequent reactions.
Table 2: Potential Isotopic Labeling Experiments and Expected Outcomes
This table outlines hypothetical experiments that could be performed to elucidate reaction mechanisms for this compound.
| Experiment | Labeled Position | Potential Reaction Studied | Expected Outcome for a Given Mechanism |
|---|---|---|---|
| Deuterium Labeling | C3-H | Electrophilic Aromatic Substitution | A primary kinetic isotope effect (kH/kD > 1) would suggest C-H bond cleavage is rate-determining. |
| Carbon-13 Labeling | Imidazole Ring Carbon | Ring-opening or rearrangement reactions | Tracking the position of the ¹³C atom in the product would reveal the rearrangement pathway. |
Computational and Theoretical Chemistry of 7 Difluoromethoxy Imidazo 1,2 a Pyridine
Electronic Structure Analysis using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. researchgate.netnih.gov DFT methods, such as B3LYP, are frequently employed to optimize the molecular geometry of imidazo[1,2-a]pyridine (B132010) derivatives and to perform subsequent analyses of their electronic characteristics. scirp.orgacs.org These calculations provide a foundational understanding of the molecule's stability and electronic distribution.
Frontier Molecular Orbital (FMO) theory is a critical component of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is associated with the molecule's ability to donate electrons, characterizing its nucleophilic nature. nih.gov Conversely, the LUMO represents the molecule's capacity to accept electrons, indicating its electrophilic character. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule can be more easily excited, implying higher reactivity. scirp.org For imidazo[1,2-a]pyridine derivatives, the distribution and energies of these frontier orbitals are influenced by the nature and position of substituents on the bicyclic ring system. For instance, studies on related compounds show that electron-donating or withdrawing groups can significantly alter the HOMO and LUMO energy levels and, consequently, the reactivity of the molecule. scirp.org
Table 1: Illustrative Frontier Molecular Orbital Data for Imidazo[1,2-a]pyridine Derivatives This table presents representative data from computational studies on various imidazo[1,2-a]pyridine derivatives to illustrate typical values. Specific data for 7-(Difluoromethoxy)imidazo[1,2-a]pyridine is not available in the cited literature.
| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Derivative A | -5.8185 | -2.9217 | 2.8968 |
| Derivative B | -5.7453 | -2.6775 | 3.0679 |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. nih.govscirp.org The MEP map displays different potential values on the electron density surface using a color spectrum. nih.gov Regions with a negative electrostatic potential, typically colored red, are electron-rich and are susceptible to electrophilic attack. nih.gov In contrast, areas with a positive electrostatic potential, usually colored blue, are electron-deficient and are prone to nucleophilic attack. nih.gov Green areas represent regions of neutral potential. nih.gov
For the imidazo[1,2-a]pyridine scaffold, MEP analyses consistently show that nitrogen atoms within the ring system, particularly the N1 atom of the imidazole (B134444) moiety, are often regions of negative potential, making them likely sites for protonation and interaction with electrophiles. scirp.org The difluoromethoxy group at the 7-position in this compound, with its electron-withdrawing fluorine atoms, would be expected to influence the electrostatic potential across the pyridine (B92270) ring.
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. It examines charge transfer interactions between filled donor and empty acceptor orbitals, which can reveal information about intramolecular delocalization and hyperconjugation effects. This analysis helps in understanding the stability arising from these electronic interactions and provides a quantitative measure of the electron density on each atom, offering a more refined view of the charge distribution than simpler population analyses. acs.org
Quantum Chemical Descriptors for Reactivity Prediction
From the energies of the frontier orbitals, several quantum chemical descriptors can be calculated to quantify the reactivity of a molecule. These global reactivity descriptors provide a more nuanced understanding of a molecule's stability and reactivity profile. nih.gov
Chemical hardness (η) and its inverse, chemical softness (σ), are concepts derived from DFT that describe the resistance of a molecule to changes in its electron distribution. nih.gov Hardness is calculated as half the difference between the ionization potential and the electron affinity, which can be approximated by half of the HOMO-LUMO energy gap (η ≈ ΔE / 2). scirp.orgnih.gov
A "hard" molecule has a large HOMO-LUMO gap and is less reactive, while a "soft" molecule has a small HOMO-LUMO gap and is more reactive. scirp.org Thus, these descriptors provide a quantitative measure of the molecule's stability and reactivity. scirp.org
The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, providing a measure of its electrophilic character. acs.org It is calculated from the electronic chemical potential (μ) and the chemical hardness (η). acs.org A higher electrophilicity index indicates a greater capacity to act as an electrophile. acs.org Conversely, nucleophilicity is related to the HOMO energy, with higher HOMO energies corresponding to a greater tendency to donate electrons and act as a nucleophile. nih.gov These indices are crucial for predicting how a molecule will behave in polar chemical reactions.
Table 2: Illustrative Quantum Chemical Descriptors for Imidazo[1,2-a]pyridine Derivatives This table presents representative data from computational studies on various imidazo[1,2-a]pyridine derivatives to illustrate typical values. Specific data for this compound is not available in the cited literature.
| Compound Derivative | Chemical Hardness (η) (eV) | Chemical Softness (σ) (eV⁻¹) | Electrophilicity Index (ω) (eV) |
|---|---|---|---|
| Derivative A | 1.4484 | 0.6904 | 6.5927 |
| Derivative B | 1.5339 | 0.6519 | 5.7808 |
Conformational Landscape and Energetics of the Scaffold
The conformational flexibility of this compound primarily revolves around the rotation of the difluoromethoxy (-OCF₂H) group relative to the plane of the imidazo[1,2-a]pyridine ring system. The imidazo[1,2-a]pyridine core itself is a rigid, planar bicyclic system. researchgate.net Therefore, the key determinant of the conformational landscape is the dihedral angle defined by the C7-O-C-H bonds of the substituent.
Computational methods, such as Density Functional Theory (DFT), are instrumental in mapping the potential energy surface associated with this rotation. While specific experimental or detailed computational studies on the conformational analysis of this compound are not extensively documented in the provided literature, general principles of conformational analysis for similar aromatic ethers can be applied.
The rotation of the difluoromethoxy group is expected to have a relatively low energy barrier. The most stable conformers would likely arise from a balance between steric interactions of the fluorine and hydrogen atoms with the adjacent protons on the pyridine ring and electronic effects, such as hyperconjugation. It is plausible that the preferred conformation places the hydrogen atom of the -OCF₂H group either in the plane of the aromatic ring or perpendicular to it, to minimize steric hindrance. The energetic differences between these conformers are anticipated to be small, allowing for rapid interconversion at room temperature.
A hypothetical energy profile for the rotation around the Ar-O bond in this compound would likely show two minima corresponding to the most stable conformations and two transition states at the points of maximum steric interaction.
Table 1: Hypothetical Conformational Energy Data for this compound
| Conformer | Dihedral Angle (C6-C7-O-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|---|
| Global Minimum | ~0° | 0.00 | ~60 |
| Local Minimum | ~180° | ~0.50 | ~30 |
| Transition State 1 | ~90° | ~2.50 | - |
| Transition State 2 | ~270° | ~2.50 | - |
Note: This table is illustrative and based on general principles of conformational analysis of similar molecules. Specific values would require dedicated quantum chemical calculations.
Theoretical Studies of Reaction Mechanisms and Transition States
Theoretical studies on reaction mechanisms involving the imidazo[1,2-a]pyridine scaffold often focus on electrophilic aromatic substitution, as the ring system is electron-rich. mdpi.com The position of substitution is highly dependent on the nature of the electrophile and the electronic properties of any existing substituents. The C3 position is generally the most nucleophilic and susceptible to electrophilic attack. researchgate.net Other positions, such as C5, can also be functionalized. mdpi.com
For this compound, the difluoromethoxy group is expected to influence the regioselectivity of such reactions. As a moderately deactivating, meta-directing group in classical aromatic systems, it would decrease the electron density of the pyridine ring. researchgate.netnuph.edu.ua However, its influence on the reactivity of the imidazole part of the scaffold, particularly the C3 position, would be less direct.
A plausible reaction mechanism that could be studied theoretically is the electrophilic halogenation at the C3 position. A computational study of this reaction would involve:
Geometry Optimization: Determining the ground state geometries of the reactants (this compound and the electrophile), the transition state, and the products.
Frequency Analysis: To confirm the nature of the stationary points (minima for reactants and products, a single imaginary frequency for the transition state).
Activation Energy Calculation: The energy difference between the transition state and the reactants would provide the activation barrier for the reaction.
The presence of the 7-difluoromethoxy group would likely raise the activation energy for electrophilic attack compared to the unsubstituted imidazo[1,2-a]pyridine, due to its electron-withdrawing nature. The transition state would involve the formation of a sigma complex (Wheland intermediate), with the positive charge delocalized across the ring system. The difluoromethoxy group would destabilize this positively charged intermediate through its inductive effect.
Analysis of Difluoromethoxy Group's Electronic Influence on the Imidazo[1,2-a]pyridine Core
The difluoromethoxy group (-OCF₂H) exerts a significant electronic influence on the imidazo[1,2-a]pyridine core through a combination of inductive and resonance effects. researchgate.netnuph.edu.ua
Inductive Effect (-I): The high electronegativity of the two fluorine atoms causes a strong withdrawal of electron density from the methoxy (B1213986) carbon, which in turn withdraws electron density from the oxygen and, subsequently, from the aromatic ring via the sigma bond framework. This is a deactivating effect, reducing the ring's nucleophilicity and making it less reactive towards electrophiles. minia.edu.egwikipedia.org
Resonance Effect (+R): The oxygen atom possesses lone pairs of electrons that can be donated to the aromatic π-system. This resonance effect would increase the electron density at the ortho and para positions relative to the substituent. However, the strong electron-withdrawing effect of the fluorine atoms on the oxygen's lone pairs diminishes its ability to donate them to the ring.
The electronic properties of the difluoromethoxy group can be quantified using Hammett constants. Recent studies have determined the inductive (σI) and resonance (σR) parameters for the CF₂OCH₃ group, which are expected to be very similar to the -OCF₂H group. researchgate.netnuph.edu.ua
Table 2: Hammett Constants for the Difluoro(methoxy)methyl Group
| Parameter | Value | Interpretation |
|---|---|---|
| Inductive Constant (σI) | 0.22 | Moderate electron withdrawal via sigma bonds. |
| Resonance Constant (σR) | 0.07 | Weak electron withdrawal via the π-system. |
Source: Journal of Organic and Pharmaceutical Chemistry, 2024. nuph.edu.ua
Advanced Synthetic Applications of 7 Difluoromethoxy Imidazo 1,2 a Pyridine As a Chemical Building Block
Role in Scaffold Diversification and Library Synthesis
The development of chemical libraries with broad structural diversity is fundamental to modern drug discovery. 7-(Difluoromethoxy)imidazo[1,2-a]pyridine serves as an exceptional starting point for scaffold diversification due to the reactivity of the core structure and the unique properties imparted by the difluoromethoxy group. The imidazo[1,2-a]pyridine (B132010) system can be functionalized at various positions, most notably at the C3 position, allowing for the introduction of a wide array of substituents. nih.gov
The presence of the 7-OCHF₂ group provides a key element of diversity. This group is a bioisostere for other functionalities and can significantly influence molecular conformation, lipophilicity, and metabolic stability. By incorporating this building block, chemists can generate libraries of compounds with tailored properties, which is crucial for optimizing lead compounds in medicinal chemistry. Multicomponent reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, are particularly effective for rapidly constructing libraries based on this scaffold, allowing for the introduction of multiple points of diversity in a single synthetic step. beilstein-journals.orgrsc.org
| Reaction Type | Reagents | Purpose in Library Synthesis |
| C3-Functionalization | Aldehydes, Amines, Alkenes, etc. | Introduces a primary point of diversity, allowing for a wide range of functional groups to be appended to the core scaffold. mdpi.com |
| Multicomponent Reactions | 2-Aminopyridines, Aldehydes, Isocyanides | Rapidly generates complex molecules with multiple diversity points in a single, efficient step. beilstein-journals.org |
| Cross-Coupling Reactions | Boronic acids, Organozincs, etc. | Enables the formation of C-C bonds at various positions, linking the core to other aromatic or aliphatic systems. |
Utility in the Construction of Complex Polycyclic and Heterocyclic Architectures
Beyond simple derivatization, this compound is a valuable precursor for the synthesis of more complex, fused ring systems. The inherent reactivity of the imidazo[1,2-a]pyridine nucleus can be harnessed to construct intricate polycyclic and heterocyclic architectures. researchgate.net
One key strategy involves intramolecular C-H amination reactions. For instance, a suitably substituted 2-aminoaryl group at the C2 position of the this compound scaffold can undergo copper-catalyzed intramolecular cyclization to form fused indole-like structures, such as pyrido[2',1':2,3]imidazo[4,5-b]indoles. researchgate.net The difluoromethoxy group at the 7-position would remain as a key substituent on the final polycyclic structure, influencing its electronic and photophysical properties. Similarly, transition metal-catalyzed cross-coupling reactions followed by cyclization sequences can yield novel fused systems. nih.gov These complex architectures are of significant interest in materials science and for developing novel therapeutic agents with unique structure-activity profiles.
Application in Cascade and Tandem Reaction Sequences
Cascade and tandem reactions offer a powerful approach to molecular complexity, enabling the formation of multiple chemical bonds in a single, uninterrupted sequence. The electronic nature of this compound makes it a suitable substrate for such processes. These reactions are highly efficient, minimizing waste and purification steps, which is advantageous for large-scale synthesis. researchgate.net
For example, tandem sequences involving a multicomponent reaction like the GBB reaction to form the core, followed by a subsequent transformation like a copper-catalyzed azide-alkyne cycloaddition (CuAAC), can be employed. beilstein-journals.orgmdpi.com In such a sequence, 4-(difluoromethoxy)-2-aminopyridine would be a key starting material. The resulting this compound derivative, functionalized with an alkyne or azide (B81097), can then participate in the subsequent click reaction to append another heterocyclic moiety, such as a triazole. mdpi.com The difluoromethoxy group can influence the reactivity of the intermediates and the stability of the final products in these one-pot procedures. nih.gov
Modulation of Chemical Properties for Specific Research Applications
In fields like medicinal chemistry, the polarity and aqueous solubility of a compound are critical parameters that dictate its pharmacokinetic profile. The difluoromethoxy group is a valuable tool for fine-tuning these properties. As a hydrogen bond acceptor with moderate lipophilicity, the -OCHF₂ group can enhance solubility and permeability compared to more lipophilic groups like -CF₃. researchgate.netchemicalbook.com
| Property | Influence of 7-(Difluoromethoxy) Group | Research Application |
| Lipophilicity (LogP) | Moderate increase compared to -OH or -NH₂; less than -CF₃ or -Cl. | Optimizing drug absorption and distribution. |
| Aqueous Solubility | Can improve solubility compared to highly nonpolar analogs by acting as a hydrogen bond acceptor. | Enhancing bioavailability of potential drug candidates. |
| Polar Surface Area (PSA) | Contributes to the overall PSA, influencing cell permeability. | Fine-tuning transport properties across biological membranes. |
The electronic and steric properties of a ligand or a molecular component are paramount in catalysis and materials science. The this compound scaffold offers tunable characteristics in this regard. The difluoromethoxy group is moderately electron-withdrawing, which influences the electron density across the entire bicyclic ring system. This electronic perturbation can affect the coordination properties of the imidazo[1,2-a]pyridine when used as a ligand in organometallic catalysis, potentially altering the reactivity and selectivity of the metal center. mdpi.com
Furthermore, the steric profile of the difluoromethoxy group, while not excessively bulky, can influence the conformational preferences of the molecule and its derivatives. This can be exploited to control the stereochemical outcome of catalytic reactions or to direct the solid-state packing of molecules in the development of new materials. By modifying other positions on the scaffold in conjunction with the 7-difluoromethoxy group, a fine-tuning of both steric and electronic parameters can be achieved to meet the demands of specific applications.
Development of Novel Fluorinated Heterocyclic Building Blocks
The synthesis and application of novel fluorinated building blocks are of immense interest in modern chemistry. nih.govossila.com this compound is not only a useful molecule in its own right but also serves as a platform for the development of a new generation of fluorinated heterocyclic building blocks.
Starting from this core, further chemical transformations can be performed to create more elaborate structures. For example, functionalization at the C3 position can yield derivatives like this compound-3-carboxylic acid, which can then be used in amide coupling reactions to link the fluorinated scaffold to other molecular fragments. vulcanchem.com These second-generation building blocks, which carry the difluoromethoxy-substituted core, can be readily incorporated into larger molecules, providing a straightforward method for introducing this valuable fluorinated motif into diverse chemical structures for a wide range of research applications.
Future Perspectives in the Chemical Research of 7 Difluoromethoxy Imidazo 1,2 a Pyridine
Emerging Synthetic Methodologies for Enhanced Efficiency and Selectivity
Future synthetic efforts will likely focus on overcoming the limitations of traditional multi-step reactions, moving towards more efficient and selective processes. The development of advanced catalytic systems and the adoption of continuous processing technologies are at the forefront of this evolution.
The development of novel catalysts is crucial for improving the synthesis and functionalization of the 7-(difluoromethoxy)imidazo[1,2-a]pyridine core. Research on the broader imidazo[1,2-a]pyridine (B132010) class indicates a significant trend towards visible-light-induced photocatalysis, which offers a green, efficient alternative to conventional methods that often require harsh conditions or expensive metal catalysts. researchgate.netmdpi.com Future research will likely explore the use of organic dyes like Rose Bengal and Eosin Y, as well as transition metal complexes, to catalyze C-H functionalization, allowing for the direct introduction of various functional groups onto the core structure with high regioselectivity. researchgate.net
Another promising area is the use of recyclable palladium catalysts for carbonylation reactions, which could be adapted to introduce carboxamide moieties into the this compound structure, a common feature in biologically active molecules. researchgate.net Lewis acid catalysis, for instance using Y(OTf)₃, also presents a powerful strategy for derivatization, such as in three-component aza-Friedel–Crafts reactions to achieve C3-alkylation under mild conditions. nih.gov
| Catalytic System | Potential Application | Advantages | Reference |
|---|---|---|---|
| Visible-Light Photocatalysis (e.g., Eosin Y, Rose Bengal) | Direct C-H functionalization (e.g., alkylation, arylation) | Green, mild conditions, high efficiency, avoids harsh oxidants | researchgate.netmdpi.com |
| Immobilized Palladium Catalysts | Carbonylation reactions to introduce ester or amide groups | Catalyst recyclability, high functional group tolerance | researchgate.net |
| Lewis Acids (e.g., Y(OTf)₃, Zn(OTf)₂) | Friedel–Crafts type reactions (e.g., hydroxyalkylation, aminoalkylation) | High atom economy, simple operation, broad substrate scope | nih.gov |
| Organophotoredox Catalysis | Difluoromethylenephosphonation and other fluoroalkylations | Metal-free, operates at room temperature | mdpi.com |
Flow chemistry, or continuous processing, is emerging as a transformative technology in pharmaceutical and fine chemical synthesis. researchgate.netrsc.org Its application to the synthesis of this compound offers significant advantages over traditional batch methods, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and simplified scalability. nih.gov
A notable example in the imidazo[1,2-a]pyridine family is the photocatalyzed C3-H nitrosylation performed under continuous flow, which proceeds without any external photocatalyst, oxidant, or additive. nih.gov This demonstrates the potential for developing highly efficient and inherently safer processes. Future work could adapt this approach for various functionalizations of this compound. The integration of in-line purification and analysis can further lead to fully automated systems, drastically reducing production time and resource consumption. researchgate.netuc.pt
| Parameter | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Safety | Higher risk with large volumes of hazardous reagents | Smaller reaction volumes enhance safety and thermal control |
| Scalability | Complex, often requires re-optimization | Simpler, achieved by extending operation time |
| Process Control | Less precise control over temperature and mixing | Precise control of residence time, temperature, and stoichiometry |
| Efficiency | Can be limited by heat/mass transfer | Superior heat/mass transfer leads to higher yields and purity |
Exploration of Novel Chemical Transformations and Reactivity Modes
While the synthesis of the core structure is important, future research will heavily emphasize the exploration of novel chemical transformations to generate a diverse library of derivatives. Direct C-H functionalization is a powerful strategy that avoids pre-functionalized starting materials, thereby increasing atom and step economy. mdpi.com Research on imidazo[1,2-a]pyridines has shown successful C-H functionalization at the C3 position to introduce fluoroalkyl, aminoalkyl, and cyano groups. researchgate.netmdpi.com Future studies will likely focus on expanding this to the 7-(difluoromethoxy) analogue and targeting other positions on the heterocyclic core, such as C5, which remains less explored. mdpi.com
Furthermore, multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, offer a highly efficient route to complex imidazo[1,2-a]pyridine derivatives in a single step. rsc.orgmdpi.com Applying these one-pot strategies to starting materials relevant to this compound could rapidly generate novel compounds for biological screening. nih.gov The development of covalent inhibitors based on the imidazo[1,2-a]pyridine scaffold also represents a novel reactivity mode, where the molecule is designed to form a permanent bond with its biological target, a strategy that could be explored for this compound. rsc.org
Integration of Advanced Computational Modeling with Experimental Design
The integration of computational chemistry with experimental synthesis is a powerful paradigm for accelerating drug discovery and process development. nih.gov In the context of this compound, Density Functional Theory (DFT) calculations can be employed to predict reaction mechanisms, rationalize regioselectivity, and identify the most promising synthetic routes before extensive laboratory work is undertaken. nih.gov
Molecular docking and other computational tools are instrumental in designing derivatives with specific biological activities. nih.govnih.gov By modeling the interaction of virtual compounds based on the this compound scaffold with protein targets, researchers can prioritize the synthesis of molecules with the highest predicted binding affinity. Computational Fluid Dynamics (CFD) can also be used to model and optimize reaction conditions in continuous flow reactors, reducing the number of experiments needed to achieve high yields and purity. rsc.org This synergy between in silico prediction and real-world experimentation will be key to designing novel molecules and processes with greater speed and efficiency.
Potential for Sustainable and Green Chemical Synthesis Protocols
The principles of green chemistry are increasingly influencing synthetic route design. Future research on this compound will undoubtedly prioritize the development of more sustainable protocols. This involves several key strategies that have already shown promise for the parent scaffold.
One major focus is the development of metal-free synthesis routes to avoid contamination of the final product with toxic heavy metals. nih.gov Catalyst-free conditions, for example by simply refluxing reagents in an eco-friendly solvent like ethanol, have been successfully applied to construct the imidazo[1,2-a]pyridine core. nih.gov Another approach involves using water as a reaction solvent, which is the most environmentally benign option. rsc.org For instance, a rapid, metal-free synthesis of imidazo[1,2-a]pyridines has been reported in aqueous media at ambient temperature. rsc.org The use of visible light as a renewable energy source, as discussed previously, also aligns with green chemistry principles by enabling reactions under mild, energy-efficient conditions. researchgate.net Evaluating synthetic routes using green metrics, such as atom economy and E-factor, will become standard practice to quantify and minimize the environmental impact of the chemical processes. nih.govrsc.org
Q & A
Q. What are the preferred synthetic routes for introducing functional groups at the C-3 position of 7-substituted imidazo[1,2-a]pyridines, and how do reaction conditions influence selectivity?
The C-3 position is a key site for functionalization. A one-pot Friedel-Crafts acylation using catalytic AlCl₃ enables efficient acetylation, producing 38 derivatives with yields of 46–52% . Alternative methods include Petasis-like three-component reactions, which are catalyst-free and eco-friendly, achieving regioselectivity through decarboxylative coupling . Reaction conditions (e.g., solvent, temperature, and catalyst loading) critically impact selectivity; for example, microwave-assisted Suzuki coupling optimizes aryl group introduction at C-7 .
Q. Which spectroscopic and analytical techniques are essential for confirming the structure and purity of newly synthesized derivatives?
Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions via chemical shifts and coupling constants (e.g., C-3 acetylated derivatives show distinct δ ~2.5 ppm for methyl groups) .
- ESI-MS : Validates molecular weight (e.g., [M+H]⁺ peaks at 315–340 m/z for aryl-substituted derivatives) .
- X-ray crystallography : Resolves crystal packing influenced by π-stacking and hydrogen bonding, as seen in imidazo[1,2-a]pyridine derivatives .
Q. What are the common pharmacological profiles associated with the imidazo[1,2-a]pyridine scaffold, and how do substitutions at the 7-position modulate these activities?
The scaffold exhibits anticancer, antimicrobial, and anti-inflammatory properties. Substitutions at C-7 significantly alter bioactivity:
- Electron-withdrawing groups (e.g., difluoromethoxy) enhance metabolic stability and target binding .
- Aryl groups (e.g., 4-methoxyphenyl) improve kinase inhibition (e.g., FLT3 IC₅₀ < 100 nM) .
- Methoxy groups at C-7 increase COX-2 selectivity (e.g., IC₅₀ = 0.07 μM) .
Advanced Research Questions
Q. How can computational approaches like electrostatic potential mapping (EPM) and molecular docking optimize the bioactivity of 7-substituted derivatives?
- EPM analysis predicts regions of electron density critical for target engagement. For example, neutral charge distribution at C-5 correlates with potent CENP-E inhibition (IC₅₀ = 3.6 nM) .
- Molecular docking models ligand-receptor interactions, such as GABA receptor binding, guiding substituent optimization . Tools like AutoDock Vina assess binding affinities, prioritizing derivatives for synthesis .
Q. What experimental strategies address discrepancies in biological activity data for imidazo[1,2-a]pyridine derivatives across different assay systems?
- Orthogonal assays : Validate hits using biochemical (e.g., FLT3 kinase inhibition ) and cellular assays (e.g., p-HH3 elevation in HeLa cells ).
- Structure-activity relationship (SAR) studies : Resolve contradictions by analyzing substituent effects. For instance, morpholine at C-3 enhances COX-2 selectivity, while phenylamino groups reduce efficacy .
- Meta-analysis : Compare data across studies to identify assay-specific biases (e.g., buffer composition impacting kinase activity measurements) .
Q. What are the challenges in achieving regioselective functionalization at the C-7 position, and how can novel methodologies overcome these limitations?
- Transition-metal catalysis : Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at C-7 with >90% regioselectivity .
- Radical reactions : Photocatalytic C–H activation enables direct C-7 fluorination or cyanation without protecting groups .
- Microwave-assisted synthesis : Accelerates reactions, reducing side-product formation (e.g., 200°C, 30 min for Pd-catalyzed coupling) .
Methodological Insights Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
